molecular formula C39H32N2O5S B388945 ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388945
M. Wt: 640.7g/mol
InChI Key: YVBHZEBYMGQCHU-SJIPCVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as naphthalene derivatives, followed by condensation reactions to form the thiazolopyrimidine core. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of substituents on the aromatic rings.

    Condensation: Formation of larger molecules through the combination of smaller units.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties and potential use in drug development.

    Industry: Use as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines and naphthalene derivatives, such as:

  • Thiazolo[3,2-a]pyrimidine-6-carboxylates
  • Naphthylmethylidene derivatives
  • Phenyl-substituted thiazolopyrimidines

Uniqueness

The uniqueness of ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C39H32N2O5S

Molecular Weight

640.7g/mol

IUPAC Name

ethyl (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C39H32N2O5S/c1-4-45-30-21-19-24-13-9-11-17-27(24)29(30)23-32-37(42)41-36(33-28-18-12-10-14-25(28)20-22-31(33)44-3)34(38(43)46-5-2)35(40-39(41)47-32)26-15-7-6-8-16-26/h6-23,36H,4-5H2,1-3H3/b32-23-

InChI Key

YVBHZEBYMGQCHU-SJIPCVTESA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C5=CC=CC=C5)C(=O)OCC)C6=C(C=CC7=CC=CC=C76)OC

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C5=CC=CC=C5)C(=O)OCC)C6=C(C=CC7=CC=CC=C76)OC

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C5=CC=CC=C5)C(=O)OCC)C6=C(C=CC7=CC=CC=C76)OC

Origin of Product

United States

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